N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide
Description
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique chemical properties .
Properties
IUPAC Name |
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N9O/c1-12(27-22-16(20-24-27)13-7-4-3-5-8-13)18(28)19-15-10-6-9-14(11-15)17-21-23-25-26(17)2/h3-12H,1-2H3,(H,19,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQOABJBJQUSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C2=NN=NN2C)N3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide typically involves the reaction of benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) to form the tetrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring. Common reagents and conditions used in these reactions include acidic chlorides, anhydrides, strong acids, and reducing agents.
Scientific Research Applications
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring’s electron density and ability to form stable complexes with metals play a crucial role in its biological activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist .
Comparison with Similar Compounds
N-[3-(1-methyltetrazol-5-yl)phenyl]-2-(5-phenyltetrazol-2-yl)propanamide can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Known for its use in the synthesis of antibiotics and high-energy materials.
Oteseconazole and Quilseconazole: These compounds are antifungal agents that inhibit cytochrome P450 enzymes. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
